2-Benzothiazolamine, 6-(phenylmethoxy)-
Description
Contextualization of Benzothiazolamine Scaffolds in Modern Chemical Research
Benzothiazole (B30560), a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a "privileged" scaffold in medicinal chemistry. benthamscience.comingentaconnect.com This designation stems from its recurring presence in a vast array of biologically active molecules, both natural and synthetic. benthamscience.comcrimsonpublishers.com The 2-aminobenzothiazole (B30445) framework, in particular, is a versatile building block that has garnered substantial attention from researchers. crimsonpublishers.com
The structural rigidity and unique electronic properties of the benzothiazole nucleus make it an ideal foundation for designing novel therapeutic agents. researchgate.net Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govbenthamdirect.comrjptonline.org This wide range of bioactivity has solidified the benzothiazolamine core as a critical component in the ongoing quest for new and more effective drugs. crimsonpublishers.comresearchgate.net
Significance of the 6-(phenylmethoxy)- Substitution Pattern in 2-Benzothiazolamine Derivatives
The biological activity of benzothiazolamine derivatives can be meticulously tuned by introducing various substituents onto the core structure. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-6 position of the benzothiazole ring are particularly crucial for modulating pharmacological effects. benthamscience.comingentaconnect.com
The introduction of a 6-(phenylmethoxy)- group, also known as a benzyloxy group, significantly alters the molecule's physicochemical properties. This substituent is relatively large and can influence how the molecule interacts with biological targets through steric effects. Furthermore, the ether linkage and the additional phenyl ring introduce specific electronic characteristics and potential for pi-stacking interactions, which can enhance binding affinity to enzymes or receptors.
In a study focusing on antifungal agents, the 6-benzyloxy derivative of 2-aminobenzothiazole was identified as a particularly potent compound against several fungal strains. researchgate.netcore.ac.uk Compared to derivatives with smaller ether-linked groups at the same position, the benzyloxy variant demonstrated superior activity against Candida albicans, Candida parapsilosis, and Candida tropicalis, highlighting the constructive role of this specific substitution. core.ac.uk This suggests that the size and electronic nature of the benzyloxy group are key contributors to its enhanced biological function.
Overview of Current Research Directions for 2-Benzothiazolamine, 6-(phenylmethoxy)-
Current research on 2-Benzothiazolamine, 6-(phenylmethoxy)- is primarily concentrated on its potential as an antimicrobial agent. Specifically, its efficacy against pathogenic fungi is a promising area of investigation. researchgate.netnih.gov
A significant study synthesized a series of 6-substituted 2-aminobenzothiazole derivatives to screen for antifungal activity. core.ac.uknih.gov Within this series, 2-Benzothiazolamine, 6-(phenylmethoxy)- (referred to as compound 1e in the study) displayed noteworthy inhibitory action against multiple Candida species, which are common causes of fungal infections in humans. researchgate.netcore.ac.uk The compound was particularly effective against C. albicans, C. parapsilosis, and C. tropicalis. core.ac.uk This line of research positions the compound as a promising scaffold for the development of new antifungal drugs. core.ac.uk
While the current focus is on antifungal applications, the broader pharmacological profile of the benzothiazole scaffold suggests that the 6-(phenylmethoxy)- derivative could be a candidate for exploration in other therapeutic areas. Given that benzothiazoles are investigated for anticancer, anti-inflammatory, and neuroprotective properties, future research may extend to evaluating this specific compound in those contexts. researchgate.netnih.gov
Data Tables
Table 1: Chemical Properties of 2-Benzothiazolamine, 6-(phenylmethoxy)-
| Property | Value |
| IUPAC Name | 6-(phenylmethoxy)-1,3-benzothiazol-2-amine nih.gov |
| Molecular Formula | C₁₄H₁₂N₂OS nih.gov |
| Molecular Weight | 256.32 g/mol nih.gov |
| Synonyms | 6-Benzyloxy-benzothiazol-2-ylamine, 6-(Benzyloxy)benzo[d]thiazol-2-amine nih.gov |
| XLogP3 | 3.9 nih.gov |
| Melting Point | 152-153 °C core.ac.uk |
Table 2: In Vitro Antifungal Activity of 2-Benzothiazolamine, 6-(phenylmethoxy)-
Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Fungal Strain | MIC (μg/mL) |
| Candida albicans | 64 core.ac.uk |
| Candida parapsilosis | 64 core.ac.uk |
| Candida tropicalis | 64 core.ac.uk |
| Candida krusei | 128 core.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWISUPGDHAXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzothiazolamine, 6 Phenylmethoxy and Analogues
Retrosynthetic Analysis and Key Precursors for 6-(phenylmethoxy)-2-Benzothiazolamine
A logical retrosynthetic analysis of 2-benzothiazolamine, 6-(phenylmethoxy)- suggests a disconnection of the C-O bond of the phenylmethoxy group, leading to the key intermediate, 6-hydroxy-2-aminobenzothiazole. This precursor contains the core heterocyclic system and a hydroxyl group at the desired position, ready for etherification.
Further disconnection of the thiazole (B1198619) ring of 6-hydroxy-2-aminobenzothiazole points to two primary synthetic routes. The most common approach involves the cyclization of a substituted aniline (B41778) derivative. In this pathway, the key precursor would be 4-amino-3-mercaptophenol. Alternatively, a route starting from a substituted thiourea (B124793) can be envisioned, where the precursor would be N-(4-hydroxy-phenyl)thiourea.
Another viable retrosynthetic strategy involves forming the 2-amino group at a later stage. This would lead to a precursor such as 6-(phenylmethoxy)-2-halobenzothiazole, which could then undergo amination. The 6-(phenylmethoxy)-2-halobenzothiazole itself can be retrosynthetically disconnected to 4-(phenylmethoxy)aniline, which would undergo cyclization to form the benzothiazole (B30560) core.
A summary of the key precursors identified through this analysis is presented in the table below.
| Precursor Name | Chemical Structure | Corresponding Synthetic Approach |
| 6-Hydroxy-2-aminobenzothiazole | Etherification to introduce the phenylmethoxy group. | |
| 4-Amino-3-mercaptophenol | Cyclization to form the benzothiazolamine core. | |
| N-(4-Hydroxyphenyl)thiourea | Oxidative cyclization to form the benzothiazolamine core. | |
| 4-(Phenylmethoxy)aniline | Formation of the benzothiazole ring followed by amination. |
Classical and Modern Synthetic Routes to the Benzothiazolamine Core
The synthesis of the 2-aminobenzothiazole (B30445) core is a well-established area of heterocyclic chemistry, with both classical and modern methods available.
Classical Methods:
One of the most traditional and widely used methods is the Hugershoff reaction, which involves the cyclization of arylthioureas in the presence of an oxidizing agent, typically bromine or sulfuryl chloride. This approach is versatile and can be applied to a range of substituted anilines. For the synthesis of a 6-substituted 2-aminobenzothiazole, the corresponding 4-substituted aniline would be the starting material.
Another classical approach is the reaction of a substituted aniline with a thiocyanate (B1210189) salt (e.g., KSCN, NH4SCN) in the presence of an oxidizing agent. This method directly introduces the 2-amino group and forms the thiazole ring in a single pot.
Modern Synthetic Routes:
More contemporary methods often focus on the use of catalysts to improve efficiency, selectivity, and reaction conditions. Transition metal-catalyzed reactions, particularly those involving copper or palladium, have been developed for the synthesis of benzothiazoles. These methods often involve the coupling of o-haloanilines with a source of sulfur and nitrogen.
Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The condensation of 2-aminothiophenols with various reagents to form the benzothiazole ring is a common reaction accelerated by microwave irradiation. nih.govmdpi.com
Strategies for Introducing the 6-(phenylmethoxy)- Moiety
The introduction of the 6-(phenylmethoxy) group is a crucial step in the synthesis of the target molecule. This is typically achieved through the etherification of a 6-hydroxy-2-aminobenzothiazole precursor.
Benzylation Approaches
Benzylation of the hydroxyl group at the 6-position can be accomplished using various benzylating agents. The most common method is the Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, followed by nucleophilic substitution with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).
The choice of base is critical to ensure selective O-alkylation over N-alkylation of the 2-amino group. Common bases used for this purpose include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Etherification Reactions
Beyond classical benzylation, other etherification strategies can be employed. The Mitsunobu reaction offers a mild alternative for the formation of the ether linkage. In this reaction, a 6-hydroxy-2-aminobenzothiazole, benzyl alcohol, and a phosphine (B1218219) reagent (e.g., triphenylphosphine) are reacted in the presence of an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is often advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
Another approach involves the use of phase-transfer catalysis. This technique can facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide, often leading to improved yields and milder reaction conditions.
Green Chemistry Principles in the Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)-
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzothiazoles, to minimize environmental impact. bohrium.com
Several strategies can be employed to make the synthesis of 2-benzothiazolamine, 6-(phenylmethoxy)- more environmentally benign:
Use of Greener Solvents: Replacing hazardous organic solvents like chloroform (B151607) and DMF with more sustainable alternatives such as water, ethanol (B145695), or supercritical carbon dioxide is a key aspect of green synthesis. bohrium.com
Catalysis: The use of reusable catalysts, including solid-supported catalysts and biocatalysts, can reduce waste and improve atom economy. For the benzothiazole core synthesis, various heterogeneous catalysts have been explored. nih.gov
Energy Efficiency: As mentioned earlier, microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot reactions and tandem processes are often employed to improve atom economy.
The following table summarizes some green chemistry approaches applicable to the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- |
| Use of Safer Solvents | Employing water or ethanol for the cyclization or etherification steps. |
| Use of Catalysts | Utilizing a recyclable solid acid catalyst for the benzothiazole ring formation. |
| Energy Efficiency | Implementing microwave irradiation to accelerate the key reaction steps. |
| Atom Economy | Designing a one-pot synthesis from a substituted aniline to the final product. |
Stereoselective Synthesis of Chiral Analogues (if applicable)
While 2-benzothiazolamine, 6-(phenylmethoxy)- itself is not chiral, the development of stereoselective methods for the synthesis of its chiral analogues is a relevant area of research, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial.
The introduction of a stereocenter can be envisioned at various positions of the molecule, for instance, by incorporating a chiral substituent on the phenylmethoxy group or by functionalizing the benzothiazole core.
Recent advances in asymmetric catalysis have provided tools for the stereoselective synthesis of benzothiazole-containing heterocycles. For example, organocatalytic asymmetric [4+2] cycloadditions have been used to synthesize chiral benzothiazolopyrimidines with high enantioselectivity. rsc.orgresearchgate.net These methods often employ chiral catalysts, such as proline derivatives or chiral phosphoric acids, to control the stereochemical outcome of the reaction.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed. For example, N-tert-butanesulfinyl imines have been used as chiral auxiliaries in the asymmetric addition of benzothiazole to afford chiral α-benzothiazolyl amines with high diastereoselectivity. lookchem.com
While these methods have not been specifically reported for the synthesis of chiral analogues of 2-benzothiazolamine, 6-(phenylmethoxy)-, they demonstrate the feasibility of developing such stereoselective routes. Future research could focus on adapting these existing methodologies to create chiral derivatives of the target compound.
High-Throughput Synthesis and Combinatorial Approaches for Derivative Generation
The development of novel therapeutic agents and functional materials often relies on the ability to rapidly synthesize and screen large numbers of structurally diverse molecules. For the 2-benzothiazolamine scaffold, including 2-Benzothiazolamine, 6-(phenylmethoxy)-, high-throughput synthesis and combinatorial chemistry offer powerful strategies for the efficient generation of derivative libraries. These approaches are pivotal in medicinal chemistry for structure-activity relationship (SAR) studies and the optimization of lead compounds.
One of the most effective methods for the combinatorial generation of 2-aminobenzothiazole derivatives is through solid-phase synthesis. nih.govnih.gov This technique involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of chemical reactions to build the desired molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, which is highly amenable to automation and parallel synthesis.
A reported solid-phase synthesis of a focused library of 2-aminobenzothiazoles demonstrates the utility of this approach. nih.gov The general strategy involves the use of a resin-bound acyl-isothiocyanate which reacts with a variety of anilines. The subsequent cyclization of the resulting N-acyl, N'-phenyl-thioureas forms the 2-aminobenzothiazole core. This core structure can be further modified before the final product is cleaved from the resin. nih.gov This methodology allows for the introduction of diversity at multiple points in the molecular structure, leading to a library of analogues.
The key advantage of this solid-phase approach is its adaptability for high-throughput synthesis. By employing a "tea-bag" methodology or automated parallel synthesizers, numerous derivatives can be prepared simultaneously in separate reaction vessels. mdpi.com This parallel processing significantly accelerates the discovery and optimization phases of drug development.
In addition to solid-phase techniques, solution-phase parallel synthesis can also be employed for the generation of 2-aminobenzothiazole libraries. nih.gov While purification can be more challenging than in solid-phase synthesis, modern purification techniques like mass-directed automated preparative HPLC have made solution-phase combinatorial chemistry a viable and efficient option.
The application of these high-throughput and combinatorial methodologies to 2-Benzothiazolamine, 6-(phenylmethoxy)- would involve utilizing a p-phenylmethoxyaniline as the starting aniline derivative. By reacting this with a resin-bound isothiocyanate and subsequently with a diverse range of reagents for further elaboration, a library of derivatives with modifications at the 2-amino group and potentially on the phenylmethoxy substituent could be rapidly generated.
The types of derivatives that can be synthesized using these combinatorial approaches are vast. The table below illustrates a hypothetical library of derivatives that could be generated from a 2-aminobenzothiazole core, showcasing the potential for structural diversity.
| Core Structure | R1 Substituent (at 2-amino position) | R2 Substituent (on the benzene (B151609) ring) |
| 2-Aminobenzothiazole | Acetyl | 6-Phenylmethoxy |
| 2-Aminobenzothiazole | Benzoyl | 6-Phenylmethoxy |
| 2-Aminobenzothiazole | Morpholinoacetyl | 6-Phenylmethoxy |
| 2-Aminobenzothiazole | Piperazinoacetyl | 6-Phenylmethoxy |
| 2-Aminobenzothiazole | 4-Nitrobenzoyl | 6-Phenylmethoxy |
| 2-Aminobenzothiazole | Methyl | 6-Phenylmethoxy |
| 2-Aminobenzothiazole | Ethyl | 6-Phenylmethoxy |
| 2-Aminobenzothiazole | Phenyl | 6-Phenylmethoxy |
Chemical Transformations and Reactivity of 2 Benzothiazolamine, 6 Phenylmethoxy
Reactions at the Benzothiazolamine Nitrogen Centers
The 2-aminobenzothiazole (B30445) scaffold features two reactive nitrogen centers: the exocyclic primary amino group (-NH₂) and the endocyclic imine nitrogen (-N=). These sites are primary targets for alkylation, acylation, and condensation reactions.
The exocyclic amino group readily undergoes acylation. For instance, reaction with acylating agents like chloroacetyl chloride in an appropriate solvent leads to the corresponding N-acylated product. This transformation is a common strategy to introduce further functional groups or to build more complex molecular architectures. Similarly, alkylation can occur at this site, although careful control of reaction conditions is necessary to avoid over-alkylation or reaction at the endocyclic nitrogen.
Both nitrogen atoms of the amidine fragment (-N=C-NH₂) can participate in reactions with bis-electrophilic reagents, leading to the formation of fused heterocyclic systems. researchgate.net This type of annulation reaction is a powerful tool for constructing complex, polycyclic molecules from the relatively simple 2-aminobenzothiazole starting material. Condensation of the 2-amino group with aldehydes or ketones can yield Schiff bases (imines), which are versatile intermediates for further synthetic transformations. researchgate.net
A summary of representative reactions at the nitrogen centers is provided below.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Chloroacetyl chloride | N-(6-(phenylmethoxy)-1,3-benzothiazol-2-yl)acetamide derivative |
| Annulation | Bis-electrophiles (e.g., α-haloketones) | Fused imidazo[2,1-b] researchgate.netsemanticscholar.orgbenzothiazole (B30560) systems |
| Schiff Base Formation | Aromatic aldehydes | N-benzylidene-6-(phenylmethoxy)-1,3-benzothiazol-2-amine |
Transformations Involving the Phenylmethoxy Group
The phenylmethoxy group, commonly known as a benzyloxy group, primarily serves as a protecting group for the phenol (B47542) at the 6-position. Its principal reaction is cleavage to unmask the hydroxyl functionality, yielding 2-amino-6-hydroxybenzothiazole (B1265925). This deprotection is a key step in synthetic pathways where the phenolic hydroxyl group is required for subsequent reactions or as a target functional group in the final molecule.
Several standard methods for benzyl (B1604629) ether cleavage are applicable.
Catalytic Hydrogenolysis : This is one of the most common and mildest methods. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The process is clean, with toluene (B28343) being the primary byproduct, which is easily removed.
Acidic Cleavage : Strong acids can cleave benzyl ethers, but this method's utility is limited by the potential for acid-catalyzed side reactions on the sensitive benzothiazole ring or other functional groups present in the molecule.
Oxidative Cleavage : Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation. organic-chemistry.orgmpg.de This method is particularly useful for substrates that are sensitive to hydrogenation conditions. The reaction can often be performed under neutral conditions, sometimes enhanced by photoirradiation. organic-chemistry.org
Lewis Acid-Mediated Cleavage : Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave aryl benzyl ethers at low temperatures. researchgate.net The inclusion of a cation scavenger, such as pentamethylbenzene, is often necessary to prevent the released benzyl cation from causing unwanted side reactions. researchgate.net
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The benzene (B151609) portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution. The rate and regioselectivity of this reaction are controlled by the existing substituents: the 2-amino group (or its acylated form) and the 6-phenylmethoxy group. Both are activating, ortho-, para-directing groups. wikipedia.orglibretexts.org
Direct electrophilic substitution on the free 2-aminobenzothiazole can be complex, as the amino group is highly activating and can react with the electrophilic reagent. Therefore, it is common practice to first protect the amino group, for example, through acylation to form an acetamido group (-NHCOCH₃). The acetamido group is less activating than a free amino group but remains a potent ortho-, para-director.
In the case of 2-acetamido-6-(phenylmethoxy)benzothiazole, the directing effects of the two groups must be considered:
The 2-acetamido group directs incoming electrophiles to the (unavailable) 3-position within the thiazole (B1198619) ring and the 7-position on the benzene ring.
The 6-phenylmethoxy group directs incoming electrophiles to the 5- and 7-positions.
Both groups strongly reinforce the substitution at the 7-position . A well-documented example is the nitration of 2-acetylaminobenzothiazole, which selectively yields the 6-nitro derivative. google.comgoogle.com By analogy, nitration of 2-acetylamino-6-(phenylmethoxy)benzothiazole with a nitrating agent like nitric acid in sulfuric acid would be expected to proceed selectively at the 7-position, yielding 2-acetylamino-7-nitro-6-(phenylmethoxy)benzothiazole. Subsequent hydrolysis of the acetyl group would provide the corresponding 7-nitro-substituted amine. Other electrophilic substitutions, such as halogenation and sulfonation, would be expected to follow a similar regiochemical outcome, favoring substitution at the C-7 position.
Nucleophilic Reactions and Ring Modifications
The benzothiazole ring system, particularly the benzene portion of 2-Benzothiazolamine, 6-(phenylmethoxy)-, is electron-rich due to the influence of the amino and phenylmethoxy groups. This high electron density makes the aromatic ring generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of potent electron-withdrawing groups (e.g., a nitro group) to activate the ring for attack by a nucleophile, which are absent in the parent compound.
Ring modification or cleavage reactions are also not commonly observed under typical nucleophilic conditions. The benzothiazole ring is a stable aromatic system. While harsh conditions or highly specialized reagents can induce ring transformations in certain benzothiazole derivatives, these are not characteristic reactions of the parent compound. Therefore, the primary modes of reactivity for this molecule lie in transformations of its functional groups and electrophilic substitution on the benzene ring, rather than nucleophilic attack on the ring itself.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Modern synthetic chemistry offers powerful tools for functionalizing aromatic rings through metal-catalyzed cross-coupling reactions. While direct C-H activation and coupling on the 2-Benzothiazolamine, 6-(phenylmethoxy)- backbone are conceivable, a more established strategy involves converting one of the ring positions into a halide or triflate, which can then participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
A highly relevant analogue is the use of 2-amino-6-bromobenzothiazole (B93375) in Suzuki cross-coupling reactions. google.comgoogle.commasterorganicchemistry.com In these reactions, the bromo-substituted benzothiazole is coupled with various aryl boronic acids or esters in the presence of a palladium(0) catalyst and a base. This method provides a robust route to 2-amino-6-arylbenzothiazoles, demonstrating that the C-6 position is an excellent handle for introducing new carbon-carbon bonds. google.comgoogle.commasterorganicchemistry.com If the hydroxyl group of 2-amino-6-hydroxybenzothiazole (obtained from debenzylation as described in section 3.2) were converted to a triflate, it could similarly be used as a substrate in a wide array of palladium-catalyzed cross-coupling reactions.
The table below summarizes results for the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole with different aryl boronic acids, illustrating the potential for functionalization at the 6-position.
| Aryl Boronic Acid | Catalyst / Base | Product | Yield (%) | Reference |
| Tolyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-amino-6-(tolyl)benzothiazole | Moderate | google.com |
| Phenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-amino-6-phenylbenzothiazole | 75% | google.com |
| 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-amino-6-(4-methoxyphenyl)benzothiazole | 70% | google.com |
This methodology highlights the synthetic versatility of the benzothiazole core and its potential for elaboration into a wide variety of more complex structures through modern metal-catalyzed techniques.
Design and Synthesis of Derivatives and Analogues of 2 Benzothiazolamine, 6 Phenylmethoxy
Structural Modification Strategies for Enhanced Activity or Selectivity
The modification of the 2-Benzothiazolamine, 6-(phenylmethoxy)- scaffold is a key strategy for enhancing its biological activity and selectivity. Research has shown that substitutions at various positions on the benzothiazole (B30560) ring can significantly influence the compound's properties.
One area of focus has been the substitution at the 6-position of the benzothiazole nucleus. Studies on a series of 6-substituted-2-aminobenzothiazoles have revealed that the nature of the substituent at this position plays a crucial role in determining the compound's biological profile. For instance, the introduction of bulky and hydrophobic groups at the 6-position has been shown to enhance antifungal activity. In a study of various 6-substituted derivatives, the 6-benzyloxy (phenylmethoxy) derivative itself was among the most potent against several fungal strains. core.ac.uk This suggests that the phenylmethoxy group contributes favorably to the compound's interaction with its biological target.
Further modifications can be explored to fine-tune activity. The following table illustrates potential structural modifications and their anticipated effects based on established structure-activity relationships (SAR) for related compounds.
| Modification Site | Type of Modification | Potential Impact on Activity/Selectivity |
| Phenyl Ring of Phenylmethoxy Group | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties and binding interactions. |
| Methylene Bridge of Phenylmethoxy Group | Replacement with other linkers (e.g., ethyl, propyl) | Alter flexibility and orientation of the phenyl ring. |
| 2-Amino Group | Acylation, alkylation, or formation of Schiff bases | Modify polarity, solubility, and potential for hydrogen bonding. |
| Benzothiazole Ring | Introduction of substituents at other available positions (e.g., 4, 5, 7) | Fine-tune lipophilicity and steric interactions. |
Quantitative structure-activity relationship (QSAR) studies on 6-substituted-2-aminobenzothiazoles have indicated that the hydrophobic character and the molar refractivity of the substituent at the 6-position are significant contributors to their inhibitory activity against certain enzymes. nih.gov This underscores the importance of the size and lipophilicity of the group at this position, providing a rationale for the observed potency of the phenylmethoxy substituent.
Synthesis of Prodrugs and Bioconjugates
To overcome potential limitations of the parent compound, such as poor solubility or unfavorable pharmacokinetic profiles, the synthesis of prodrugs and bioconjugates has been explored for structurally related benzothiazole derivatives. These approaches aim to improve drug delivery and targeting.
Prodrugs are inactive or less active precursors that are converted into the active drug within the body. A common strategy for amine-containing compounds like 2-Benzothiazolamine, 6-(phenylmethoxy)- is the conjugation of amino acids to the exocyclic amino group. researchgate.net This can significantly increase water solubility and facilitate oral absorption. For instance, the synthesis of a lysylamide prodrug of a related 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole resulted in a water-soluble, chemically stable compound that rapidly converted to the active parent amine in vivo. researchgate.net This approach could be readily adapted for 2-Benzothiazolamine, 6-(phenylmethoxy)-.
The general synthetic scheme for an amino acid prodrug would involve the coupling of a protected amino acid to the 2-amino group of the benzothiazole, followed by deprotection.
Bioconjugates involve linking the drug molecule to a larger biomolecule, such as a peptide, to enhance its delivery to specific cells or tissues. For example, peptide sequences that are substrates for specific proteases can be conjugated to benzothiazole derivatives. google.com This can lead to targeted release of the drug at sites where the protease is overexpressed, such as in the tumor microenvironment.
| Derivative Type | Rationale | Example Strategy |
| Amino Acid Prodrug | Enhance water solubility and oral bioavailability. | Coupling of lysine (B10760008) to the 2-amino group. researchgate.net |
| Peptide Bioconjugate | Target specific enzymes or cell types for localized drug release. | Conjugation of a protease-specific peptide sequence. google.com |
Isosteric Replacements and Bioisosterism in the Phenylmethoxy Moiety
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by substituting a group with another that has similar physical and chemical properties, potentially leading to improved potency, selectivity, or metabolic stability. u-tokyo.ac.jp While specific studies on isosteric replacements for the phenylmethoxy moiety of 2-Benzothiazolamine, 6-(phenylmethoxy)- are not extensively documented, the principles of bioisosterism can be applied to propose potential modifications.
The phenylmethoxy group can be considered as a larger alkoxy substituent. Bioisosteric replacements could involve modifications to both the phenyl ring and the ether linkage.
Classical Isosteres for the phenyl ring could include other aromatic systems like thiophene, pyridine, or pyrimidine (B1678525) rings. These substitutions would alter the electronic and steric properties of the moiety while maintaining its aromatic character.
Non-classical Isosteres offer a broader range of possibilities. The ether oxygen could be replaced with other linkers such as a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or an amine (-NH-). The entire phenylmethoxy group could also be replaced by other bulky, lipophilic groups.
The following table outlines potential bioisosteric replacements for the phenylmethoxy group:
| Original Group | Bioisosteric Replacement | Rationale |
| Phenyl | Thienyl, Pyridyl, Pyrimidinyl | Modulate aromaticity, hydrogen bonding potential, and metabolic stability. |
| -O- (ether linkage) | -S- (thioether), -NH- (amine), -CH2- (methylene) | Alter bond angles, flexibility, and potential for hydrogen bonding. |
| Phenylmethoxy | Phenoxy, Phenylthio, Benzyl (B1604629) | Vary the linker and heteroatom to fine-tune physicochemical properties. |
| Phenylmethoxy | Cyclohexylmethoxy | Replace the aromatic ring with an aliphatic ring to alter conformation and lipophilicity. |
Library Synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- Derivatives
The synthesis of a chemical library, a collection of structurally related compounds, is a powerful tool for drug discovery, enabling high-throughput screening for biological activity. Combinatorial chemistry and solid-phase synthesis are often employed to efficiently generate large numbers of derivatives.
For the 2-aminobenzothiazole (B30445) scaffold, methods for the solid-phase synthesis of combinatorial libraries have been developed. scholarsresearchlibrary.com This approach typically involves immobilizing a suitable building block onto a solid support (resin), followed by a series of chemical reactions to build the final compounds. After the synthesis is complete, the desired products are cleaved from the resin.
A potential strategy for the library synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- derivatives could involve the following steps:
Immobilization: A precursor to the benzothiazole, such as a substituted aniline (B41778), is attached to a solid support via a suitable linker.
Benzothiazole Formation: The immobilized aniline is then converted to the 2-aminobenzothiazole ring system.
Diversification: The 2-amino group can be reacted with a variety of building blocks, such as acylating agents, sulfonyl chlorides, or aldehydes (for reductive amination), to introduce diversity at this position.
Cleavage: The final products are cleaved from the solid support and purified.
This approach allows for the rapid generation of a large number of compounds with different substituents at the 2-amino position, which can then be screened to identify new hits with desired biological activities.
| Synthesis Stage | Description | Key Reagents/Techniques |
| Starting Material | 4-(Phenylmethoxy)aniline or a related precursor. | Commercially available or synthesized. |
| Key Reaction | Formation of the 2-aminobenzothiazole ring. | Thiocyanation of the aniline precursor. |
| Diversification Points | Primarily the 2-amino group. | Acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes. |
| Methodology | Solid-phase or solution-phase parallel synthesis. | Use of resins and automated synthesizers for efficiency. |
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a medicinal chemistry strategy aimed at identifying new molecular architectures (scaffolds) that can mimic the biological activity of a known active compound. nih.gov This can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
For the 2-Benzothiazolamine, 6-(phenylmethoxy)- scaffold, scaffold hopping could involve replacing the benzothiazole core with other bicyclic or heterocyclic systems that can present the key pharmacophoric features—the amino group and the phenylmethoxy substituent—in a similar spatial arrangement. Examples of potential replacement scaffolds include benzimidazoles, indazoles, or quinolines. rsc.org
Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with a potentially synergistic or additive biological effect. The 2-aminobenzothiazole scaffold could be hybridized with other known biologically active moieties. For example, it could be linked to a triazole ring, which is another common pharmacophore in medicinal chemistry. nih.gov
The table below presents some potential scaffold hopping and molecular hybridization strategies for 2-Benzothiazolamine, 6-(phenylmethoxy)-.
| Strategy | Rationale | Example |
| Scaffold Hopping | Discover novel core structures with improved properties. | Replacement of the benzothiazole core with a benzimidazole (B57391) or indazole ring. rsc.org |
| Molecular Hybridization | Combine pharmacophoric features to achieve synergistic or dual-acting compounds. | Linking the 2-aminobenzothiazole scaffold to a triazole or isatin (B1672199) moiety. nih.gov |
These advanced design strategies allow for the exploration of diverse chemical space and the development of novel compounds that move beyond simple derivatization of the original lead structure.
Investigation of Biological Activities and Molecular Mechanisms
Target Identification and Validation Studies for 2-Benzothiazolamine, 6-(phenylmethoxy)-
The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. iosrjournals.orgresearchgate.netbenthamscience.com While specific targets for 2-Benzothiazolamine, 6-(phenylmethoxy)- have not been definitively identified in the public domain, research on analogous compounds suggests several potential areas of interest. For instance, derivatives of 2-aminobenzothiazole have been investigated for their activity against Mycobacterium tuberculosis, suggesting that enzymes essential for mycobacterial survival could be potential targets. nih.gov One study identified an amino-benzothiazole scaffold from a whole-cell screen against a recombinant strain of Mycobacterium tuberculosis that underexpressed the essential signal peptidase LepB. nih.gov Although the molecules did not appear to directly target LepB, this suggests that other components of protein secretion or cell wall maintenance pathways could be involved. nih.gov
Furthermore, the benzothiazole (B30560) core is present in compounds designed as multifunctional agents for neurodegenerative diseases, such as Parkinson's disease. nih.gov In this context, enzymes like monoamine oxidase B (MAO-B) have been identified as key targets. nih.gov The structural similarities between these active compounds and 2-Benzothiazolamine, 6-(phenylmethoxy)- suggest that it may also exhibit affinity for such neurological targets. The exploration of structure-activity relationships within the benzothiazole class indicates that substitutions at the C-6 position can significantly influence biological activity, making target identification for this specific compound a critical area for future research. benthamscience.comnih.govresearchgate.net
Enzymatic Assays and Inhibition Kinetics
Enzymatic assays of various 2-aminobenzothiazole derivatives have revealed potent inhibitory activities against several enzymes. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B). nih.gov One of the lead compounds from this series demonstrated potent and selective MAO-B inhibitory activity with an IC50 value of 0.062 µM. nih.gov Kinetic studies revealed a competitive and reversible mode of inhibition. nih.gov
In another study, benzothiazole-phenyl analogs were investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation. nih.gov While specific IC50 values for 2-Benzothiazolamine, 6-(phenylmethoxy)- are not available, the structure-activity relationship (SAR) data from these studies can inform the design of future enzymatic assays. The presence of the phenylmethoxy group at the 6-position of the benzothiazole core in the title compound suggests that it may fit into the active sites of enzymes that accommodate bulky hydrophobic moieties.
Table 1: Enzymatic Inhibition Data for Representative Benzothiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |
|---|---|---|---|
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (3h) | MAO-B | 0.062 | Competitive, Reversible |
Receptor Binding Studies and Ligand-Receptor Interactions
The interaction of 2-aminobenzothiazole derivatives with various receptors has been a subject of investigation, particularly in the context of the central nervous system. For example, studies on 2,6-methano-3-benzazocine derivatives, which share some structural motifs with benzothiazoles, have explored their binding affinities to opioid receptors (μ, δ, and κ). nih.gov These studies have shown that modifications to the N-substituent can significantly impact binding affinity and selectivity. nih.gov
While direct receptor binding data for 2-Benzothiazolamine, 6-(phenylmethoxy)- is not currently available, molecular docking studies on related compounds can provide insights into potential ligand-receptor interactions. For instance, docking studies of 2-aminobenzothiazole inhibitors with bacterial histidine kinases have shown that a hydrogen bond donor-acceptor-donor motif is crucial for binding to key residues within the active site. nih.gov These computational models suggest that the 2-amino group of the benzothiazole core plays a critical role in forming hydrogen bonds with the target protein. nih.gov The phenylmethoxy group at the 6-position could further influence binding through hydrophobic or π-π stacking interactions with receptor pockets. nih.gov
Cellular Assays and Phenotypic Screening in Disease Models
Cellular assays have demonstrated a wide range of biological activities for 2-aminobenzothiazole derivatives, including antitumor, antibacterial, and antioxidant effects. nih.govresearchgate.net In one study, newly synthesized 6-substituted-2-arylbenzothiazole compounds showed strong and selective antiproliferative activity towards HeLa (cervical cancer) cells in micro and submicromolar concentrations. nih.govresearchgate.net The presence of a protonated amino group at the benzothiazole moiety was found to be essential for the observed antiproliferative and antioxidant activities. researchgate.net
In the context of infectious diseases, a library of 2-aminobenzothiazoles was screened for activity against Mycobacterium tuberculosis. nih.gov Several analogs were identified with potent bactericidal activity against both replicating and non-replicating bacteria, as well as efficacy against intracellular M. tuberculosis in murine macrophages. nih.gov These findings underscore the potential of the 2-aminobenzothiazole scaffold in the development of new anti-infective agents.
Table 2: Cellular Activity of Representative Benzothiazole Derivatives
| Compound Series | Cell Line/Organism | Observed Effect | Key Finding |
|---|---|---|---|
| 6-substituted-2-arylbenzothiazoles | HeLa | Antiproliferative | Strong and selective activity in micro and submicromolar concentrations. nih.govresearchgate.net |
In Silico Predictions of Biological Activity and Pharmacokinetic Properties
In the absence of extensive experimental data for 2-Benzothiazolamine, 6-(phenylmethoxy)-, in silico methods offer a valuable approach for predicting its biological activity and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. Computational studies on related 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives have shown that these compounds generally comply with Lipinski's rule of five, suggesting good drug-likeness properties. nih.gov
For the broader class of benzothiazoles, in silico predictions have been used to assess properties such as human intestinal absorption (HIA), Caco-2 cell permeability, and potential for toxicity. dergipark.org.tr These predictive models can help to prioritize compounds for further experimental evaluation and guide the design of analogs with improved pharmacokinetic profiles. Molecular docking simulations, as mentioned earlier, can predict the binding modes of 2-aminobenzothiazole derivatives to various biological targets, thereby helping to identify potential mechanisms of action. nih.gov
Structure-Activity Relationship (SAR) Studies for the 2-Benzothiazolamine, 6-(phenylmethoxy)- Scaffold
Structure-activity relationship (SAR) studies on the 2-aminobenzothiazole scaffold have provided valuable insights into the structural requirements for various biological activities. benthamscience.com It has been consistently observed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity. benthamscience.com
For instance, in a study of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives, the introduction of substituents into the benzene (B151609) ring of the benzothiazole nucleus was found to be essential for antiproliferative activity. nih.govresearchgate.net The nature of the substituent at the 6-position can significantly impact potency and selectivity. The presence of the bulky and relatively lipophilic phenylmethoxy group at the 6-position of the title compound is therefore expected to have a profound influence on its biological profile. Further SAR studies on analogs of 2-Benzothiazolamine, 6-(phenylmethoxy)- would be instrumental in optimizing its activity towards specific targets.
Elucidation of Signaling Pathways Modulated by 2-Benzothiazolamine, 6-(phenylmethoxy)-
While the specific signaling pathways modulated by 2-Benzothiazolamine, 6-(phenylmethoxy)- have not been elucidated, studies on related compounds provide some clues. For example, the antioxidant activity of certain 6-substituted-2-arylbenzothiazole derivatives has been linked to changes in the levels of reactive oxygen species (ROS)-modulated HIF-1α protein. researchgate.net This suggests that compounds based on this scaffold may interfere with cellular redox signaling pathways.
In the context of anti-inflammatory activity, which has been reported for some benzothiazole derivatives, it is plausible that these compounds modulate pathways involving cyclooxygenases (COX) or lipoxygenases (LOX), or downstream signaling cascades such as NF-κB. iosrjournals.org Given the diverse biological activities reported for the 2-aminobenzothiazole class of compounds, it is likely that they interact with multiple signaling pathways, and the specific pathways affected will depend on the substitution pattern of the benzothiazole core.
Exploration of Specific Pharmacological Effects
The chemical compound 2-Benzothiazolamine, 6-(phenylmethoxy)-, also known as 6-(benzyloxy)-2-aminobenzothiazole, belongs to the broader class of 2-aminobenzothiazoles, which are recognized for a wide spectrum of biological activities. ijrpc.comnih.gov Research into this specific derivative has revealed notable pharmacological potential, particularly in the realm of antimicrobial effects. While comprehensive studies on its anti-inflammatory, anticancer, and neuroprotective properties are not as extensively documented, the activities of related 2-aminobenzothiazole compounds provide a basis for understanding its potential in these areas.
Antimicrobial Activity
Detailed investigations have highlighted the significant antifungal properties of 2-Benzothiazolamine, 6-(phenylmethoxy)-. A study systematically evaluating a series of 6-substituted 2-aminobenzothiazole derivatives identified the 6-benzyloxy derivative as a particularly potent antifungal agent. ucl.ac.be The presence of a bulky group, such as the benzyloxy moiety, at the 6-position of the 2-aminobenzothiazole structure was found to be crucial for enhancing its antifungal efficacy. ucl.ac.be
The compound has demonstrated high activity against various Candida species, which are common causes of fungal infections in humans. ucl.ac.be The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration of a substance that will inhibit the visible growth of a microorganism. For 2-Benzothiazolamine, 6-(phenylmethoxy)-, the MIC values underscore its potent antifungal capabilities. ucl.ac.be
Table 1: Antifungal Activity of 2-Benzothiazolamine, 6-(phenylmethoxy)- against Candida Species
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Candida parapsilosis | 8 |
| Candida tropicalis | 8 |
Data sourced from a study on 2-aminobenzothiazole derivatives. ucl.ac.be
Notably, this compound was found to be more active than other derivatives with smaller substituents at the 6-position, such as methoxy or phenoxy groups, against C. albicans, and it demonstrated significant activity against C. parapsilosis and C. tropicalis as well. ucl.ac.be
Anticancer Activity
While specific studies focusing solely on the anticancer effects of 2-Benzothiazolamine, 6-(phenylmethoxy)- are limited in the reviewed literature, the 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Derivatives of this structural class have been investigated for their ability to inhibit various cancer-related biological targets, including protein kinases and enzymes involved in cell proliferation and survival. nih.gov
For instance, certain 2-aminobenzothiazole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov Other studies on related compounds have demonstrated antiproliferative effects against a range of human cancer cell lines. nih.goveuropeanreview.org The anticancer potential of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and to interfere with signaling pathways that are crucial for tumor growth. nih.goveuropeanreview.org The specific molecular mechanisms and the full anticancer potential of the 6-(phenylmethoxy) derivative remain an area for further investigation.
Anti-inflammatory Activity
The 2-aminobenzothiazole nucleus is also associated with anti-inflammatory properties. researchgate.netnih.gov Research on various derivatives has shown that these compounds can exhibit significant anti-inflammatory effects in preclinical models. researchgate.net The mechanism of action for the anti-inflammatory response of some benzothiazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. researchgate.netrjeid.com
While direct experimental data on the anti-inflammatory activity of 2-Benzothiazolamine, 6-(phenylmethoxy)- is not extensively available, studies on structurally similar compounds, such as those with a 6-methoxy substitution, have demonstrated anti-inflammatory effects. researchgate.net This suggests that the 6-substituted 2-aminobenzothiazole framework is a promising scaffold for the development of new anti-inflammatory agents.
Neuroprotective Effects
The exploration of 2-aminobenzothiazole derivatives for neuroprotective applications has also yielded promising results. A notable example is Riluzole, a 2-aminobenzothiazole derivative with a 6-(trifluoromethoxy) substitution, which is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective properties. researchgate.net The neuroprotective effects of some benzothiazole derivatives are attributed to their ability to modulate neurotransmission and reduce excitotoxicity. nih.gov
Furthermore, recent research has focused on 6-hydroxybenzothiazole derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative diseases like Parkinson's disease. nih.gov Some of these compounds have also been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are hallmarks of several neurodegenerative disorders, and to exhibit neuroprotective effects in cellular models. nih.govsemanticscholar.org Although specific neuroprotective studies on 2-Benzothiazolamine, 6-(phenylmethoxy)- were not found in the reviewed literature, the established neuropharmacological profile of the 2-aminobenzothiazole class suggests that this could be a valuable area for future research.
Applications in Advanced Materials and Chemical Technologies
Role of 2-Benzothiazolamine, 6-(phenylmethoxy)- in Organic Electronics
The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The benzothiazole (B30560) core is an electron-accepting heterocycle, and its incorporation into organic semiconductors has been shown to yield high-performance materials. researchgate.net
While direct studies on 2-Benzothiazolamine, 6-(phenylmethoxy)- in organic electronic devices are not extensively documented, the electronic characteristics of its core structure suggest significant potential. The presence of the electron-rich amino group and the phenylmethoxy substituent can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the benzothiazole scaffold. This tuning is critical for optimizing charge injection, transport, and recombination processes in organic electronic devices.
Derivatives of 2-aminobenzothiazole (B30445) have been investigated as building blocks for organic semiconductors. researchgate.net The ability to functionalize the amino group and the benzene (B151609) ring allows for the synthesis of a wide array of materials with tailored electronic and photophysical properties. For instance, the introduction of bulky groups can influence the solid-state packing of the molecules, which in turn affects charge mobility in OFETs. The inherent fluorescence of many benzothiazole derivatives is a key property for their use as emitters or hosts in OLEDs. mdpi.com
Table 1: Potential Roles of 2-Benzothiazolamine, 6-(phenylmethoxy)- in Organic Electronics
| Device Component | Potential Function of 2-Benzothiazolamine, 6-(phenylmethoxy)- |
|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emitter layer material, host material for dopants |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer |
Functional Materials Based on Benzothiazolamine Scaffolds
The development of functional materials with specific optical, electronic, or responsive properties is a major focus of modern materials science. The 2-aminobenzothiazole scaffold, including the 6-(phenylmethoxy)- derivative, serves as a versatile platform for the design of such materials. nih.gov The inherent photophysical properties of these compounds, such as fluorescence, make them attractive for applications in areas like optical sensing and imaging. mdpi.comnih.gov
The photophysical properties of benzothiazole derivatives can be significantly influenced by their molecular structure and environment. mdpi.com For example, the phenomenon of excited-state intramolecular proton transfer (ESIPT) has been observed in 2-(2′-hydroxyphenyl)benzothiazole derivatives, leading to large Stokes shifts and dual fluorescence, which are desirable characteristics for fluorescent probes and white-light-emitting materials. mdpi.com While 2-Benzothiazolamine, 6-(phenylmethoxy)- does not possess the hydroxyl group necessary for ESIPT, its amino group can participate in other intermolecular interactions that influence its solid-state fluorescence.
Furthermore, the ability to form self-assembled structures through hydrogen bonding and π-π stacking interactions is a key feature of benzothiazolamine derivatives. These non-covalent interactions can lead to the formation of ordered supramolecular architectures with unique properties, such as aggregation-induced emission (AIE), where the molecules become highly emissive in the aggregated state. mdpi.com
Catalytic Applications in Organic Synthesis
While 2-Benzothiazolamine, 6-(phenylmethoxy)- itself is not typically employed as a catalyst, its derivatives can be utilized as ligands for transition metal catalysts or as organocatalysts. The nitrogen atoms in the thiazole (B1198619) ring and the amino group can coordinate to metal centers, influencing the catalytic activity and selectivity of the metal complex.
The broader class of benzothiazole derivatives has found applications in catalysis. For instance, benzothiazole-based compounds have been used in the synthesis of other organic molecules. acs.orgresearchgate.net The development of efficient and selective catalysts is crucial for sustainable chemical synthesis, and the tunable electronic and steric properties of the benzothiazolamine scaffold make it a promising platform for the design of new catalytic systems.
Sensing and Detection Technologies
The development of chemosensors for the selective and sensitive detection of ions and neutral molecules is of great importance in environmental monitoring, clinical diagnostics, and industrial process control. Benzothiazole-based compounds have been extensively investigated as fluorescent and colorimetric chemosensors. researchgate.netnih.govresearchgate.net
The sensing mechanism of these chemosensors often relies on the interaction of the analyte with the benzothiazole moiety, leading to a change in its photophysical properties, such as fluorescence intensity or color. For example, the nitrogen atom of the thiazole ring can act as a binding site for metal ions, resulting in a perturbation of the electronic structure of the molecule and a corresponding change in its fluorescence emission.
Although specific studies on 2-Benzothiazolamine, 6-(phenylmethoxy)- as a chemosensor are limited, its structural features suggest its potential in this area. The amino group and the oxygen atom of the phenylmethoxy group could also participate in analyte binding, potentially leading to sensors with high selectivity for specific target species.
Table 2: Potential Sensing Applications of 2-Benzothiazolamine, 6-(phenylmethoxy)- Based Sensors
| Target Analyte | Potential Sensing Mechanism |
|---|---|
| Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | Coordination with thiazole nitrogen and other heteroatoms |
| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding interactions with the amino group |
Polymer Chemistry and Material Science Applications
The incorporation of functional moieties into polymer chains can impart novel properties to the resulting materials. Benzothiazole derivatives, including 2-aminobenzothiazoles, can be used as monomers or as functional additives in polymer synthesis. scirp.org The resulting polymers may exhibit enhanced thermal stability, unique optical properties, or specific chemical reactivity.
For example, benzothiazole-containing polymers have been explored for applications in high-performance plastics and as materials for organic electronic devices. The rigid and planar structure of the benzothiazole unit can contribute to the formation of ordered polymer chains, which is beneficial for charge transport in semiconducting polymers.
While specific examples of polymers derived from 2-Benzothiazolamine, 6-(phenylmethoxy)- are not widely reported, its reactive amino group provides a convenient handle for its incorporation into various polymer backbones through condensation or addition polymerization reactions.
Coordination Chemistry and Metal Complex Formation
The 2-aminobenzothiazole scaffold is an excellent ligand for the formation of coordination complexes with a wide range of metal ions. researchgate.net The coordination can occur through the endocyclic nitrogen atom of the thiazole ring and/or the exocyclic amino group, leading to the formation of stable metal complexes with diverse geometries and electronic properties. srce.hrnih.gov
The formation of metal complexes can significantly alter the photophysical and electrochemical properties of the 2-aminobenzothiazole ligand. mdpi.com This has led to the development of metal complexes with applications in areas such as light-emitting devices, catalysis, and medicinal chemistry. For instance, platinum(II) complexes of 2-phenylbenzothiazole (B1203474) have been shown to exhibit phosphorescence and mechanochromic properties. nih.gov
While the coordination chemistry of 2-Benzothiazolamine, 6-(phenylmethoxy)- has not been extensively explored, it is expected to form stable complexes with various transition metals. The phenylmethoxy substituent could influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting complexes.
Table 3: Potential Metal Complexes and Their Applications
| Metal Ion | Potential Coordination Mode | Potential Application |
|---|---|---|
| Cu(II), Ni(II), Co(II) | Bidentate (N, N') | Catalysis, Antimicrobial agents |
| Zn(II), Cd(II) | Monodentate or Bidentate | Fluorescent materials |
Computational and Theoretical Studies on 2 Benzothiazolamine, 6 Phenylmethoxy
Quantum Chemical Calculations of Electronic Structure and Reactivity
No dedicated studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to specifically determine the electronic structure and reactivity of 2-Benzothiazolamine, 6-(phenylmethoxy)- were identified. As a result, there is no published data on its molecular orbital energies (HOMO-LUMO), electrostatic potential maps, or global reactivity descriptors. While theoretical studies have been performed on other benzothiazole (B30560) derivatives to understand their electronic properties, these findings cannot be directly extrapolated to the title compound.
Molecular Dynamics Simulations of Compound-Target Interactions
There are no available research articles detailing molecular dynamics (MD) simulations to investigate the interactions between 2-Benzothiazolamine, 6-(phenylmethoxy)- and specific biological targets. Such studies are crucial for understanding the stability of ligand-protein complexes and the dynamic behavior of the compound within a binding site. While MD simulations have been utilized for other benzothiazole derivatives to explore their binding stability with various enzymes and receptors, similar analyses for 2-Benzothiazolamine, 6-(phenylmethoxy)- have not been reported.
Docking Studies and Virtual Screening for Ligand Discovery
No specific molecular docking or virtual screening studies featuring 2-Benzothiazolamine, 6-(phenylmethoxy)- as a primary ligand have been published. Docking studies are instrumental in predicting the binding modes and affinities of small molecules to macromolecular targets. Although the benzothiazole scaffold is often used in virtual screening campaigns to identify potential bioactive compounds, there is no specific mention of 2-Benzothiazolamine, 6-(phenylmethoxy)- in such research.
Conformational Analysis and Energy Landscapes
There is no published research on the conformational analysis or the determination of the potential energy landscape for 2-Benzothiazolamine, 6-(phenylmethoxy)-. Such studies are important for identifying the most stable conformations of a molecule and understanding its flexibility, which can influence its biological activity.
Prediction of Spectroscopic Signatures from First Principles
No theoretical studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of 2-Benzothiazolamine, 6-(phenylmethoxy)- from first principles were found. Quantum chemical calculations are often used to compute theoretical spectra, which can aid in the interpretation of experimental data. While such predictions have been made for other benzothiazole analogs, they are not available for the title compound.
Advanced Spectroscopic and Analytical Methodologies in Research on 2 Benzothiazolamine, 6 Phenylmethoxy
High-Resolution Mass Spectrometry for Metabolite Identification and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "2-Benzothiazolamine, 6-(phenylmethoxy)-," particularly in the context of metabolite identification and the characterization of complex mixtures. Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provide highly accurate mass measurements, which are critical for determining the elemental composition of the parent compound and its metabolites. pharmaron.comnih.gov
In hypothetical metabolic studies of "2-Benzothiazolamine, 6-(phenylmethoxy)-," HRMS would be employed to identify potential biotransformation products. Common metabolic pathways for aromatic and heteroaromatic compounds include hydroxylation, demethylation, and conjugation. The high mass accuracy of HRMS allows for the confident identification of these modifications. For instance, the hydroxylation of the phenylmethoxy group or the benzothiazole (B30560) ring would result in a predictable mass shift that can be precisely measured.
The analysis of complex mixtures, such as environmental samples or biological matrices, benefits significantly from the specificity of HRMS. When coupled with a separation technique like liquid chromatography, LC-HRMS can distinguish the target analyte from a multitude of other components, even those with similar retention times. This is crucial for quantitative and qualitative analysis in complex sample matrices.
Table 1: Hypothetical HRMS Data for "2-Benzothiazolamine, 6-(phenylmethoxy)-" and Potential Metabolites
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |
| Parent Compound | C₁₄H₁₂N₂OS | 257.0743 | 257.0741 | -0.8 |
| Hydroxylated Metabolite | C₁₄H₁₂N₂O₂S | 273.0692 | 273.0690 | -0.7 |
| O-demethylated Metabolite | C₁₃H₁₀N₂OS | 243.0587 | 243.0585 | -0.8 |
Multidimensional NMR Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like "2-Benzothiazolamine, 6-(phenylmethoxy)-." While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multidimensional NMR techniques are essential for assembling the complete molecular structure and understanding its spatial arrangement.
For "2-Benzothiazolamine, 6-(phenylmethoxy)-," a suite of 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals.
Correlation Spectroscopy (COSY): This experiment would reveal the connectivity between protons that are coupled to each other, helping to identify the spin systems within the benzothiazole and phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations between the benzylic protons of the phenylmethoxy group and the carbons of the benzothiazole ring, confirming the connectivity of the substituent at the 6-position.
Conformational analysis of the phenylmethoxy group and its orientation relative to the benzothiazole core can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which identify protons that are close in space.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for "2-Benzothiazolamine, 6-(phenylmethoxy)-"
| Atom Type | Expected Chemical Shift Range (ppm) |
| Aromatic Protons (Benzothiazole) | 7.0 - 8.0 |
| Aromatic Protons (Phenyl) | 7.2 - 7.5 |
| Amine Protons | 5.0 - 7.0 (variable) |
| Benzylic Protons (-O-CH₂-) | 5.0 - 5.5 |
| Aromatic Carbons | 110 - 160 |
| Benzylic Carbon (-O-CH₂-) | 65 - 75 |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. For "2-Benzothiazolamine, 6-(phenylmethoxy)-," obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of its three-dimensional structure. This technique would confirm the planarity of the benzothiazole ring system and reveal the conformation of the phenylmethoxy substituent in the crystalline state. researchgate.netnih.govnih.govwikipedia.orgbanglajol.info
The crystal structure would also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking between the aromatic rings. These interactions are fundamental to understanding the crystal packing and the physical properties of the solid material.
Furthermore, X-ray crystallography is the primary method for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their identification is crucial in various applications.
Table 3: Representative Crystallographic Data for a 2-Aminobenzothiazole (B30445) Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.15 |
| b (Å) | 12.65 |
| c (Å) | 28.3 |
| α (°) | 90 |
| β (°) | 83.00 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
Note: Data is for a representative 2-aminobenzothiazole derivative and not the specific subject compound.
Advanced Chromatographic Techniques for Purity Assessment, Isolation, and Enantiomeric Separations
Advanced chromatographic techniques are essential for the purification, purity assessment, and, if applicable, the separation of enantiomers of "2-Benzothiazolamine, 6-(phenylmethoxy)-."
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for determining the purity of the compound. Reversed-phase HPLC/UHPLC with a C18 column is commonly used for the analysis of benzothiazole derivatives. ucdavis.eduresearchgate.net The higher resolution and speed of UHPLC make it particularly suitable for analyzing complex reaction mixtures and for high-throughput screening.
Preparative HPLC: This technique is used for the isolation and purification of the target compound from reaction mixtures or natural product extracts.
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to normal-phase HPLC and can be advantageous for the purification of moderately polar compounds like "2-Benzothiazolamine, 6-(phenylmethoxy)-."
Enantiomeric Separations: If the molecule possesses a chiral center or exhibits atropisomerism, chiral chromatography is necessary to separate the enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers.
Table 4: Typical HPLC Conditions for the Analysis of a 2-Aminobenzothiazole Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) |
| Gradient | 20% to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., UV-Vis, Fluorescence, CD Spectroscopy)
Spectroscopic techniques are powerful tools for probing the electronic properties of "2-Benzothiazolamine, 6-(phenylmethoxy)-" and its interactions with other molecules or its environment.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the compound would reveal its characteristic absorption maxima, which arise from electronic transitions within the benzothiazole and phenyl chromophores. Changes in the absorption spectrum upon the addition of a binding partner can be used to study intermolecular interactions and determine binding constants.
Fluorescence Spectroscopy: Many benzothiazole derivatives are fluorescent. Fluorescence spectroscopy can provide information about the excited state properties of the molecule. The fluorescence intensity and emission wavelength can be sensitive to the local environment, making it a useful tool for studying interactions with biomolecules or other analytes.
Circular Dichroism (CD) Spectroscopy: If "2-Benzothiazolamine, 6-(phenylmethoxy)-" is chiral, CD spectroscopy can be used to characterize its chiroptical properties. nih.govrsc.org The CD spectrum provides information about the stereochemistry of the molecule and can be used to study conformational changes and interactions with other chiral molecules.
Table 5: Illustrative Photophysical Data for a Benzothiazole Derivative
| Parameter | Value |
| Absorption Maximum (λ_abs) | 320 nm |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 410 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.45 |
Note: Data is for a representative fluorescent benzothiazole derivative.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of "2-Benzothiazolamine, 6-(phenylmethoxy)-."
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of the compound in complex matrices. mac-mod.comresearchgate.netnih.govnih.gov In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for highly specific detection and quantification, even at very low concentrations. The fragmentation pattern also provides structural information that can be used for confirmation of the analyte's identity.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of "2-Benzothiazolamine, 6-(phenylmethoxy)-," GC-MS can be a powerful analytical tool. The compound may require derivatization to increase its volatility. GC-MS provides excellent chromatographic separation and mass spectral information for identification and quantification.
The combination of separation and mass spectrometric detection in these hyphenated techniques makes them indispensable for a wide range of applications, from pharmaceutical analysis to environmental monitoring.
Table 6: Example LC-MS/MS Parameters for the Analysis of a 2-Aminobenzothiazole
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 257.1 |
| Product Ion 1 (m/z) | 150.0 (for quantification) |
| Product Ion 2 (m/z) | 122.1 (for confirmation) |
| Collision Energy | 25 eV |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of benzothiazole (B30560) derivatives. frontiersin.org These computational tools can dramatically accelerate the traditionally slow and costly process of drug development. beilstein-journals.org For 2-Benzothiazolamine, 6-(phenylmethoxy)-, future research will likely employ AI in several key areas.
Generative models, a subset of AI, can design novel molecules with desired pharmacological profiles by learning from vast datasets of existing compounds. frontiersin.org Starting with the 2-aminobenzothiazole (B30445) core, these algorithms could suggest modifications to the 6-(phenylmethoxy)- group to enhance target affinity, selectivity, or pharmacokinetic properties. ML algorithms, such as Random Forest and XGBoost, are increasingly used to build robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity and physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.
Furthermore, AI can optimize synthetic pathways. Bayesian optimization and other ML techniques can analyze variables like catalysts, solvents, and temperature to predict the conditions that will maximize reaction yield and purity, which is crucial for efficient chemical synthesis. youtube.com A web-based platform could even be developed to allow researchers to input a molecular structure and receive predicted photophysical properties, streamlining the discovery process for material science applications. nih.gov
Table 1: Applications of AI/ML in the Development of 2-Benzothiazolamine, 6-(phenylmethoxy)-
| AI/ML Application Area | Specific Task | Potential Impact on Research |
|---|---|---|
| De Novo Drug Design | Generation of novel derivatives with improved target specificity. | Accelerates identification of lead compounds with higher efficacy. |
| Predictive Modeling (QSAR) | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduces late-stage failures by identifying potential liabilities early. |
| Reaction Optimization | Predicting optimal synthesis conditions (catalyst, solvent, temperature). | Increases synthesis efficiency, reduces cost and waste. |
| Target Identification | Analyzing biological data to propose novel protein targets. | Expands the therapeutic potential to new disease areas. |
Development of Novel Therapeutic Strategies Based on Benzothiazolamine Scaffolds
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov This versatility opens numerous avenues for developing novel therapeutic strategies for 2-Benzothiazolamine, 6-(phenylmethoxy)-.
A primary area of focus is oncology. Benzothiazole derivatives have been extensively investigated as inhibitors of various protein kinases crucial for cancer progression, such as PI3K, EGFR, VEGFR-2, and BRAF. nih.govnih.gov Future studies will likely involve screening 2-Benzothiazolamine, 6-(phenylmethoxy)- against panels of kinases to identify specific targets. The 6-(phenylmethoxy)- substituent could play a critical role in binding affinity and selectivity. For instance, some derivatives have shown potent antiproliferative activity against lung, breast, and colon cancer cell lines. nih.govresearchgate.net
Beyond cancer, neurodegenerative diseases like Alzheimer's present another promising frontier. Research has shown that benzothiazole derivatives can act as multi-target-directed ligands (MTDLs), simultaneously inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in Alzheimer's pathology. nih.govtandfonline.com The potential for 2-Benzothiazolamine, 6-(phenylmethoxy)- to act as an MTDL warrants investigation. The broad biological activity of the scaffold also includes anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, suggesting a vast therapeutic landscape yet to be explored for this specific compound. ijpsr.compcbiochemres.com
Sustainable Synthesis and Lifecycle Assessment of Production Processes
The chemical industry is increasingly moving towards "green chemistry" to minimize its environmental footprint. nih.gov Future research on 2-Benzothiazolamine, 6-(phenylmethoxy)- will prioritize the development of sustainable synthesis methods. Traditional multi-step syntheses often involve harsh reagents, organic solvents, and significant waste production.
Emerging strategies for the synthesis of 2-aminobenzothiazoles focus on environmentally benign approaches. rsc.orgrsc.org These include one-pot reactions that reduce the number of steps and purification processes, the use of water as a solvent, and the application of reusable heterogeneous catalysts. rsc.orgmdpi.commdpi.com Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. mdpi.com
A crucial future direction will be the implementation of Life Cycle Assessment (LCA) for the production process. LCA is a methodology for evaluating the environmental impact of a product from "cradle to grave," including raw material extraction, manufacturing, use, and disposal. africanjournalofbiomedicalresearch.comresearchgate.net By applying LCA, chemists can identify the main sources of environmental burden in a synthetic route—such as energy consumption or solvent use—and redesign the process to be more sustainable. africanjournalofbiomedicalresearch.comacs.org
Table 2: Comparison of Synthesis Strategies for 2-Aminobenzothiazole Scaffolds
| Synthesis Strategy | Key Features | Advantages | Reference Example |
|---|---|---|---|
| Conventional Synthesis | Multi-step process, often using organic solvents and stoichiometric reagents. | Well-established and understood. | Classical condensation reactions. |
| Water-Promoted Synthesis | Utilizes water as the reaction medium, often without a catalyst. | Environmentally benign, low cost, simple procedure. rsc.org | Reaction of isothiocyanates with 2-aminothiophenols. rsc.org |
| FeCl₃-Catalyzed Tandem Reaction | Uses an inexpensive iron catalyst in water with a phase-transfer catalyst. | Efficient, practical, and the reaction media can be recycled. rsc.org | Reaction of 2-iodoaniline (B362364) with isothiocyanate. rsc.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Dramatically reduced reaction times, often solvent-free. mdpi.com | Synthesis of 2-alkyl benzothiazoles. mdpi.com |
Exploration of Undiscovered Biological Targets and Off-Target Effects
While many biological targets for benzothiazoles are known, the search for novel targets continues. High-throughput screening (HTS) campaigns and chemoproteomics approaches can be used to test 2-Benzothiazolamine, 6-(phenylmethoxy)- against thousands of proteins to identify previously unknown interactions. This could reveal therapeutic potential in entirely new disease areas.
Conversely, understanding and mitigating off-target effects is critical for developing safe medicines. A drug's interaction with unintended proteins can lead to toxicity. Future research will focus on creating comprehensive selectivity profiles for promising benzothiazolamine derivatives. This involves screening the compound against large panels of related proteins (e.g., the human kinome) to ensure it preferentially binds to its intended target. nih.gov
An emerging strategy involves designing inhibitors that target the more variable signaling domains of proteins rather than highly conserved domains, such as the ATP-binding site of kinases. nih.gov This approach can yield highly specific inhibitors with fewer off-target effects. For 2-Benzothiazolamine, 6-(phenylmethoxy)-, computational docking and structural biology studies will be essential to understand how the 6-(phenylmethoxy)- group can be exploited to achieve such specificity and minimize unwanted interactions. nih.gov
New Frontiers in Material Science Applications and Device Engineering
The applications of benzothiazole derivatives extend beyond medicine into the realm of material science. The rigid, planar structure and conjugated π-electron system of the benzothiazole core give rise to unique photophysical properties. mdpi.com Derivatives of 2-(2′-aminophenyl)benzothiazole, a related structure, are known to be fluorescent and are used in coordination chemistry, chemical sensing, and light-emitting processes. mdpi.com
This opens up exciting future possibilities for 2-Benzothiazolamine, 6-(phenylmethoxy)-. Research could explore its potential as a building block for organic light-emitting diodes (OLEDs), where its electronic properties could be tuned by modifying the 6-(phenylmethoxy)- group to achieve different emission colors. Its fluorescent properties might also be harnessed to develop chemical sensors, where a change in fluorescence intensity or wavelength upon binding to a specific ion or molecule could be used for detection. mdpi.com Further exploration could delve into its use in dye-sensitized solar cells or as an organic photocatalyst, contributing to the development of new energy and environmental technologies. mdpi.com
Translational Research and Preclinical Development Initiatives
For 2-Benzothiazolamine, 6-(phenylmethoxy)- to progress from a laboratory curiosity to a potential therapeutic agent, a structured path of translational and preclinical research is essential. This process bridges the gap between basic discovery and clinical application.
The initial step involves comprehensive in vitro testing to confirm its activity and mechanism of action against a chosen biological target. This is followed by cell-based assays using relevant disease models (e.g., cancer cell lines) to demonstrate cellular efficacy. nih.govresearchgate.net Promising compounds then undergo preclinical evaluation, which includes:
Pharmacokinetic (PK) studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted by the body.
Pharmacodynamic (PD) studies: Confirming that the drug engages its target in a living organism and produces the desired biological effect.
In vivo efficacy studies: Testing the compound in animal models of the target disease (e.g., tumor xenograft models for cancer). nih.govnih.gov
Several 2-aminobenzothiazole derivatives have already entered preclinical and clinical development, particularly as anticancer agents, demonstrating a viable pathway for this class of compounds. nih.govnih.gov Future initiatives for 2-Benzothiazolamine, 6-(phenylmethoxy)- will depend on its identified biological activity but will follow this established translational pipeline to validate its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(phenylmethoxy)-2-benzothiazolamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions. The phenylmethoxy group is introduced via nucleophilic aromatic substitution (e.g., using benzyl bromide derivatives) or Mitsunobu reactions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) significantly impacts yield. For example, using Na₂S₂O₄ as a reducing agent during cyclization improves purity by minimizing byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. What spectroscopic techniques are most effective for characterizing 6-(phenylmethoxy)-2-benzothiazolamine?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the amine proton (δ 5.5–6.5 ppm, broad) and methoxy protons (δ 3.8–4.2 ppm). Aromatic protons show splitting patterns indicative of substitution.
- IR Spectroscopy : Stretches at ~3400 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O-C), and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 259.08).
- X-ray Crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding .
Q. What are the solubility and stability profiles of 6-(phenylmethoxy)-2-benzothiazolamine under varying experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO and dichloromethane; sparingly soluble in water. Solubility in methanol/ethanol is moderate (10–20 mg/mL).
- Stability : Stable at 4°C for >6 months in inert atmospheres. Degrades under strong acidic/basic conditions (pH <2 or >10) due to hydrolysis of the ether bond. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the phenylmethoxy group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the phenylmethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Assay Design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes. Correlate with Hammett σ values to quantify electronic effects .
Q. How can contradictory data on environmental persistence of 6-(phenylmethoxy)-2-benzothiazolamine in aquatic systems be resolved?
- Methodological Answer : Discrepancies arise from phase partitioning (dissolved vs. particulate). Use:
- Passive Samplers : Polyethylene devices to measure dissolved-phase concentrations.
- Sludge/Sediment Analysis : Extract particulate-bound compound via Soxhlet extraction (hexane/acetone).
- Log P Estimation : Experimental determination (shake-flask method) predicts bioaccumulation potential. Compare with model predictions (EPI Suite) .
Q. What advanced computational methods predict metabolic pathways of 6-(phenylmethoxy)-2-benzothiazolamine?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate cytochrome P450-mediated oxidation (e.g., at the benzothiazole ring).
- In Silico Metabolism Tools : Use MetaSite or GLORYx to identify likely metabolites.
- Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolites may include sulfoxides or hydroxylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
